Welcome to the BenchChem Online Store!
molecular formula C21H25N3O B8405005 3-(1-Benzylpiperidin-4-yl)-1,3,4,5-tetrahydro-2H-benzo[d][1,3]diazepin-2-one CAS No. 773886-92-3

3-(1-Benzylpiperidin-4-yl)-1,3,4,5-tetrahydro-2H-benzo[d][1,3]diazepin-2-one

Cat. No. B8405005
M. Wt: 335.4 g/mol
InChI Key: MXJNFSQCMIGUDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07470680B2

Procedure details

3-(1-Benzylpiperidin-4-yl)-4,5-dihydro-1H-benzo [d][1,3]diazepin-2(3H)-one (1.30 g, 3.88 mmol) was dissolved in methanol (50 ml). 10% Palladium on carbon (650 mg) was added to the mixture. Reaction vessel was placed on a Parr apparatus and charged with 60 psi of hydrogen gas. Reaction shook at room temperature for 15 hours. Reaction was removed from the apparatus. Mixture was filtered through a 0.45 μm PVDF membrane. Filtrate was concentrated to dryness. Title compound was obtained as white solid in 82% yield. MS (M+H)+=246.4.
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
650 mg
Type
catalyst
Reaction Step Three
Yield
82%

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][CH:11]([N:14]2[CH2:20][CH2:19][C:18]3[CH:21]=[CH:22][CH:23]=[CH:24][C:17]=3[NH:16][C:15]2=[O:25])[CH2:10][CH2:9]1)C1C=CC=CC=1.[H][H]>CO.[Pd]>[NH:8]1[CH2:9][CH2:10][CH:11]([N:14]2[CH2:20][CH2:19][C:18]3[CH:21]=[CH:22][CH:23]=[CH:24][C:17]=3[NH:16][C:15]2=[O:25])[CH2:12][CH2:13]1

Inputs

Step One
Name
Quantity
1.3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)N1C(NC2=C(CC1)C=CC=C2)=O
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
650 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
shook at room temperature for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction vessel
CUSTOM
Type
CUSTOM
Details
Reaction
CUSTOM
Type
CUSTOM
Details
Reaction
CUSTOM
Type
CUSTOM
Details
was removed from the apparatus
FILTRATION
Type
FILTRATION
Details
Mixture was filtered through a 0.45 μm PVDF membrane
CONCENTRATION
Type
CONCENTRATION
Details
Filtrate was concentrated to dryness

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
N1CCC(CC1)N1C(NC2=C(CC1)C=CC=C2)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.